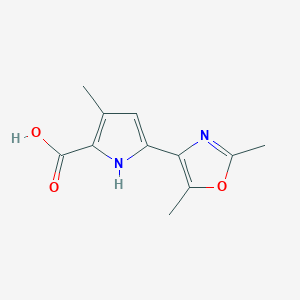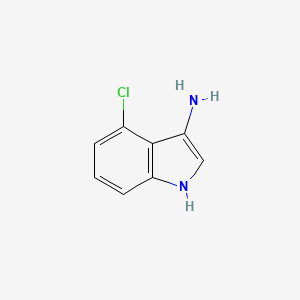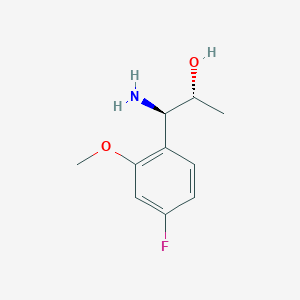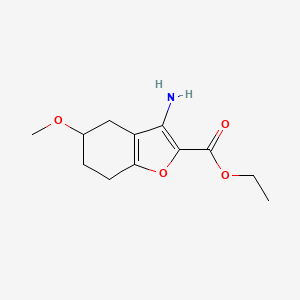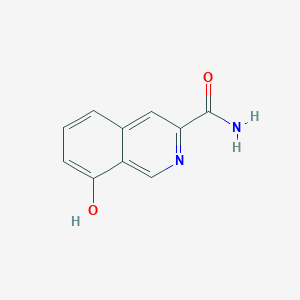
8-Hydroxyisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyisoquinoline-3-carboxamide is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position and a carboxamide group at the 3rd position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyisoquinoline-3-carboxamide typically involves the following steps:
Starting Material: Isoquinoline is used as the starting material.
Hydroxylation: The hydroxyl group is introduced at the 8th position using reagents such as hydrogen peroxide or other oxidizing agents.
Carboxylation: The carboxamide group is introduced at the 3rd position through a series of reactions involving nitration, reduction, and subsequent amidation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Aminoisoquinoline derivatives.
Substitution Products: Ester or ether derivatives of isoquinoline.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases due to its ability to chelate metal ions and inhibit oxidative stress.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Hydroxyisoquinoline-3-carboxamide involves its ability to chelate metal ions, which can inhibit metal-dependent enzymes and reduce oxidative stress. This compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities. The pathways involved may include inhibition of reactive oxygen species (ROS) production and modulation of signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Similar in structure but lacks the carboxamide group.
Isoquinoline-3-carboxamide: Lacks the hydroxyl group at the 8th position.
Quinoline-3-carboxamide: Similar structure but with a different ring system.
Uniqueness: 8-Hydroxyisoquinoline-3-carboxamide is unique due to the presence of both the hydroxyl and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
8-hydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)8-4-6-2-1-3-9(13)7(6)5-12-8/h1-5,13H,(H2,11,14) |
Clé InChI |
YSRAZGYDWKIHEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=NC=C2C(=C1)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


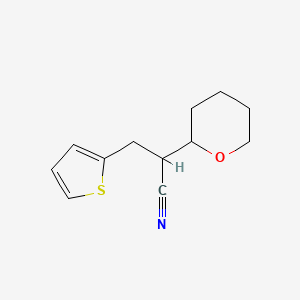
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13032420.png)
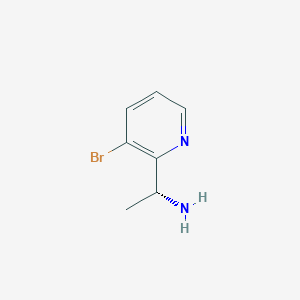
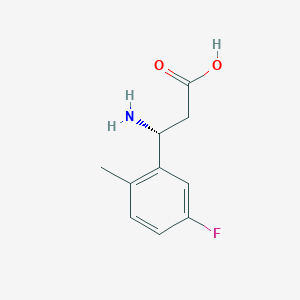
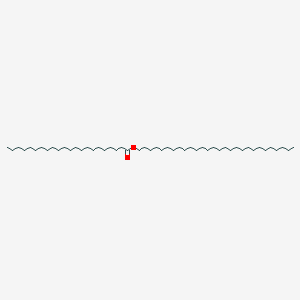
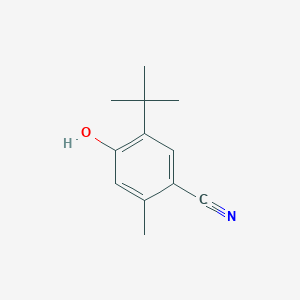

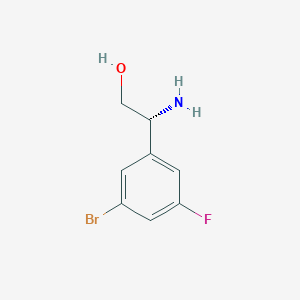
![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
